molecular formula C20H39N3 B12658712 Bis((aminocyclohexyl)methyl)cyclohexylamine CAS No. 70956-08-0

Bis((aminocyclohexyl)methyl)cyclohexylamine

Cat. No.: B12658712
CAS No.: 70956-08-0
M. Wt: 321.5 g/mol
InChI Key: YRVFHWMKBKOMNZ-UHFFFAOYSA-N
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Description

Bis((aminocyclohexyl)methyl)cyclohexylamine: is an organic compound with the molecular formula C20H39N3. It is a derivative of cyclohexylamine and is characterized by the presence of multiple cyclohexyl and amine groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((aminocyclohexyl)methyl)cyclohexylamine typically involves the hydrogenation of methylenedianiline. The process includes the following steps:

    Hydrogenation of Methylenedianiline: Methylenedianiline is subjected to hydrogenation in the presence of a catalyst such as ruthenium on titanium dioxide.

    Purification: The resulting product is purified to obtain this compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis((aminocyclohexyl)methyl)cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted amine compounds.

Scientific Research Applications

Bis((aminocyclohexyl)methyl)cyclohexylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis((aminocyclohexyl)methyl)cyclohexylamine involves its interaction with various molecular targets. The amine groups in the compound can form hydrogen bonds and interact with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes, which are crucial in its applications as a curing agent and in polymer synthesis.

Comparison with Similar Compounds

Bis((aminocyclohexyl)methyl)cyclohexylamine can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it a valuable component in the synthesis of advanced materials and in scientific research. The ongoing studies and industrial applications highlight its importance and potential for future developments.

Properties

CAS No.

70956-08-0

Molecular Formula

C20H39N3

Molecular Weight

321.5 g/mol

IUPAC Name

1,2-bis[(1-aminocyclohexyl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C20H39N3/c21-18(10-4-1-5-11-18)15-17-9-3-8-14-20(17,23)16-19(22)12-6-2-7-13-19/h17H,1-16,21-23H2

InChI Key

YRVFHWMKBKOMNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2CCCCC2(CC3(CCCCC3)N)N)N

Origin of Product

United States

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